4,4'-Dihydroxyazobenzene is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It is characterized by two hydroxyl groups attached to the para positions of the azobenzene structure, which consists of two phenolic rings connected by a nitrogen double bond. This compound is notable for its ability to undergo photoisomerization, transitioning between cis and trans forms when exposed to light. The molecular weight of 4,4'-dihydroxyazobenzene is approximately 214.22 g/mol, and it exhibits distinct optical properties that make it of interest in various scientific fields, including materials science and photochemistry .
Currently, there is no extensive research available on the specific mechanism of action of DHAB in biological systems. However, its potential applications lie in its photoresponsive properties. When exposed to light, the azo group in DHAB can undergo isomerization, changing the molecule's shape and potentially influencing its interactions with other molecules [].
Research indicates that 4,4'-dihydroxyazobenzene exhibits biological activity, particularly in antimicrobial and antioxidant properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for use in pharmaceuticals and as a preservative in various formulations . Additionally, its antioxidant properties suggest potential applications in preventing oxidative stress-related damage in biological systems.
The synthesis of 4,4'-dihydroxyazobenzene typically involves the following methods:
4,4'-Dihydroxyazobenzene has a variety of applications across multiple fields:
Interaction studies involving 4,4'-dihydroxyazobenzene have focused on its behavior in different solvents and under varying conditions. These studies reveal how solvent polarity affects its photoisomerization efficiency and stability. Additionally, research has explored its interactions with biomolecules, indicating potential pathways for drug delivery systems or therapeutic applications .
Several compounds exhibit structural similarities to 4,4'-dihydroxyazobenzene but differ in their functional groups or substituents. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Azobenzene | Lacks hydroxyl groups; simpler structure | Primarily known for photoisomerization without additional reactivity from hydroxyls |
4-Hydroxyazobenzene | Contains one hydroxyl group at the para position | Exhibits different solubility and reactivity compared to 4,4'-dihydroxyazobenzene |
2,2'-Dihydroxyazobenzene | Hydroxyl groups at ortho positions | Different steric effects leading to varied chemical behavior |
4-Aminoazobenzene | Contains an amino group instead of hydroxyls | Exhibits different biological activities due to amine functionality |
These compounds highlight the unique properties of 4,4'-dihydroxyazobenzene arising from its specific substitution pattern and functional groups. Its dual hydroxyl groups provide enhanced reactivity and solubility compared to its analogs.
4,4'-Dihydroxyazobenzene is an organic compound characterized by its distinctive molecular formula C12H10N2O2, with a molecular weight of 214.22 grams per mole [1] [2] [3]. The compound features two phenolic rings connected by an azo linkage (-N=N-), with hydroxyl groups positioned at the para positions of each benzene ring . The IUPAC systematic name for this compound is 4-[(4-hydroxyphenyl)diazenyl]phenol, reflecting its structural arrangement [2].
The molecular structure exhibits a planar configuration in its trans form, with the two phenolic rings connected through the nitrogen-nitrogen double bond [10]. The presence of hydroxyl groups at the para positions creates a symmetrical structure that significantly influences the compound's chemical and physical properties [1] [3]. The SMILES notation for the compound is OC2=CC=C(N=NC1=CC=C(O)C=C1)C=C2, providing a standardized representation of its connectivity [10].
Property | Value | Reference |
---|---|---|
Molecular Formula | C12H10N2O2 | [1] [2] [3] |
Molecular Weight | 214.22 g/mol | [1] [2] [3] |
CAS Registry Number | 2050-16-0 | [1] [2] [3] |
InChI Key | WKODVHZBYIBMOC-UHFFFAOYSA-N | [2] [10] |
MDL Number | MFCD00045778 | [1] [3] [4] |
The compound possesses a dipole moment of 2.61 Debye, indicating its polar nature due to the presence of hydroxyl groups and the azo linkage [10]. This polarity significantly affects its solubility characteristics and intermolecular interactions with various solvents and chemical environments [10].
4,4'-Dihydroxyazobenzene exhibits geometric isomerism due to the presence of the azo double bond, existing primarily in two configurations: the trans (E) and cis (Z) forms [9] [11]. The trans isomer, with CAS number 51437-66-2, represents the thermodynamically stable configuration under normal conditions [6] [9]. This geometric arrangement places the two phenolic rings on opposite sides of the azo linkage, minimizing steric hindrance and maximizing stability [9] [11].
The cis isomer can be obtained through photoisomerization processes, where exposure to ultraviolet light induces the conversion from the stable trans form to the metastable cis configuration [11] [36]. The photoisomerization process is reversible, with the cis form capable of returning to the trans configuration either thermally or through exposure to visible light of appropriate wavelength [36] [37].
Research has demonstrated that the photoisomerization kinetics are influenced by several factors including solvent polarity, temperature, and the presence of substituents on the aromatic rings [36]. The trans-to-cis conversion typically occurs with quantum yields that depend on the specific experimental conditions and the molecular environment [26] [36].
Isomer Type | Configuration | Stability | CAS Number |
---|---|---|---|
Geometric | Trans (E) | Thermodynamically stable | 51437-66-2 |
Geometric | Cis (Z) | Metastable | Not specified |
The tautomeric equilibrium in 4,4'-Dihydroxyazobenzene involves the interconversion between the azo form (azophenol) and the hydrazone form (hydrazoquinone) [30] [33] [34]. This equilibrium is particularly significant in polar solvents and under specific pH conditions, where proton transfer can occur between different nitrogen centers within the molecule [30] [33].
In neutral conditions, the azo tautomer predominates, maintaining the characteristic N=N double bond structure [30] [34]. However, in polar solvents such as ethanol or under acidic conditions, the equilibrium can shift toward the hydrazone form, where one of the nitrogen atoms becomes protonated, creating a different electronic distribution throughout the molecule [30] [33] [34].
Recent studies using solid-state Nuclear Magnetic Resonance spectroscopy and Density Functional Theory calculations have provided insights into the factors governing this tautomeric equilibrium [34]. The hydrazone form is stabilized by resonance delocalization and favorable electrostatic interactions with polar solvents, while the azo form benefits from the inherent stability of the aromatic system and the double bond character of the nitrogen-nitrogen linkage [34].
The tautomeric equilibrium constant is influenced by several factors including solvent polarity, temperature, and the presence of hydrogen bonding networks [30] [33]. In highly polar environments, the hydrazone form can become significantly more populated due to enhanced stabilization through solvent-solute interactions [34].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 4,4'-Dihydroxyazobenzene through analysis of both proton and carbon-13 spectra [25] [28]. In proton NMR spectra recorded in DMSO-d6, the hydroxyl protons appear as singlets at approximately 10.5 parts per million, indicating their phenolic nature and involvement in hydrogen bonding interactions [28].
The aromatic protons exhibit characteristic splitting patterns in the region between 6.0 and 7.7 parts per million, with the protons ortho to the hydroxyl groups appearing at lower chemical shift values around 6.09 parts per million due to the electron-donating effect of the hydroxyl substituents [28]. The protons ortho to the azo linkage appear at higher chemical shift values around 7.70 parts per million, reflecting the electron-withdrawing nature of the nitrogen-nitrogen double bond [28].
Carbon-13 NMR spectroscopy reveals four distinct carbon environments due to the symmetrical nature of the molecule [28]. The characteristic peaks appear at 160.20, 145.72, 124.67, and 116.33 parts per million, corresponding to the carbon atoms bearing the hydroxyl groups, the carbons adjacent to the azo linkage, and the remaining aromatic carbons respectively [28].
Nitrogen-15 NMR spectroscopy has been employed to study the tautomeric equilibrium, providing direct information about the electronic environment of the nitrogen atoms in both azo and hydrazone forms [34]. Variable temperature NMR experiments have revealed the dynamic nature of the tautomeric interconversion and provided quantitative measurements of the equilibrium constants [34].
The UV-Visible absorption spectrum of 4,4'-Dihydroxyazobenzene exhibits characteristic features that reflect its extended conjugated system [3] [26] [29]. The maximum absorption wavelength occurs at 360 nanometers when measured in ethanol solution, corresponding to the π-π* electronic transition of the azobenzene chromophore [3] [4].
Femtosecond time-resolved UV-Visible absorption spectroscopy studies have provided insights into the photochemical behavior of related azobenzene compounds [26]. These investigations reveal that photolysis results in transient absorption features that can be fitted with exponential decay components, providing information about excited state lifetimes and relaxation pathways [26].
The absorption spectrum shows strong dependence on solvent polarity, with shifts in the maximum absorption wavelength observed in different solvent systems [29]. Statistical simulations of UV-Visible absorption spectra in ethanolic solutions have demonstrated that the spectral features are highly sensitive to local molecular structure and intermolecular interactions [29].
The compound exhibits distinct optical properties that make it valuable for photochemical applications, with the ability to undergo reversible photoisomerization between trans and cis forms upon exposure to appropriate wavelengths of light [11].
Infrared spectroscopy of 4,4'-Dihydroxyazobenzene reveals characteristic vibrational modes that provide structural confirmation and information about intermolecular interactions [16] [25]. The spectrum exhibits prominent O-H stretching vibrations in the region around 3400-3500 wavenumbers, indicative of the phenolic hydroxyl groups [25].
The azo linkage manifests as characteristic N=N stretching vibrations, typically observed in the region between 1400-1600 wavenumbers [25]. Aromatic C=C stretching vibrations appear in the expected regions around 1500-1600 wavenumbers, consistent with the presence of substituted benzene rings [25].
Comparative infrared analysis with related azobenzene compounds has been employed to confirm structural assignments and identify specific vibrational modes associated with the hydroxyl substituents and azo functionality [25]. The infrared spectrum provides a fingerprint for compound identification and purity assessment [16] [25].
Temperature-dependent infrared spectroscopy studies have provided information about conformational changes and thermal stability, revealing the compound's behavior under various thermal conditions [17] [20].
Mass spectrometry analysis of 4,4'-Dihydroxyazobenzene provides molecular weight confirmation and fragmentation pattern information [18] [19] [21]. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 214, corresponding to the molecular weight of the compound [18] [21].
Gas chromatography-mass spectrometry techniques have been employed for compound identification and purity analysis [2] [21]. The fragmentation patterns observed in mass spectrometry are characteristic of azobenzene derivatives, with typical loss of nitrogen from the azo linkage and subsequent fragmentation of the aromatic rings [19] [21].
High-resolution mass spectrometry has been utilized to confirm elemental composition and distinguish between potential isomers [19]. The mass spectrometric data provides unambiguous identification of the compound and allows for quantitative analysis in complex mixtures [19] [21].
Tandem mass spectrometry experiments have elucidated fragmentation pathways and provided structural information about the connectivity of functional groups within the molecule [19]. These studies contribute to the comprehensive characterization of the compound's mass spectrometric behavior [19] [21].
4,4'-Dihydroxyazobenzene exhibits a melting point of 215°C with decomposition, indicating thermal instability at elevated temperatures [1] [3] [4]. This decomposition behavior is characteristic of azobenzene derivatives, which tend to undergo thermal degradation rather than clean melting [1] [3].
The melting point with decomposition suggests that the compound undergoes chemical changes during the melting process, likely involving breakdown of the azo linkage or other structural modifications [20] [22]. Thermal analysis studies have shown that azobenzene compounds generally exhibit limited thermal stability, with decomposition temperatures varying based on substituent effects [20] [22].
Differential scanning calorimetry and thermogravimetric analysis have been employed to study the thermal behavior of related azobenzene compounds, providing insights into decomposition mechanisms and thermal stability ranges [20] [22]. These studies indicate that the presence of hydroxyl substituents can influence the thermal stability and decomposition pathways [20] [22].
The thermal decomposition typically involves breaking of bonds adjacent to the N=N linkage, forming two separate aromatic fragments [20]. The decomposition temperature is influenced by factors such as crystal packing, intermolecular hydrogen bonding, and the specific substituent pattern on the aromatic rings [20] [22].
The solubility characteristics of 4,4'-Dihydroxyazobenzene are significantly influenced by the presence of hydroxyl groups, which enable hydrogen bonding interactions with polar solvents [3] [27]. The compound demonstrates solubility in methanol, reflecting its ability to form hydrogen bonds with protic solvents [3].
Solubility studies have shown that the compound exhibits limited solubility in non-polar solvents due to the polar nature of the hydroxyl substituents [27]. The degree of solubility is an important parameter for controlling chemical reactions and purification processes involving this compound [27].
The solubility behavior varies with temperature and pH conditions, with enhanced solubility observed in alkaline solutions where deprotonation of the hydroxyl groups can occur [27]. This pH-dependent solubility has implications for extraction and purification procedures [27].
Comparative solubility studies with related azobenzene derivatives have demonstrated that the position and number of hydroxyl substituents significantly affect solubility parameters [27]. The para-dihydroxy substitution pattern in 4,4'-Dihydroxyazobenzene provides a balance between polarity and structural stability [27].
Thermal stability analysis of 4,4'-Dihydroxyazobenzene reveals that the compound exhibits limited stability at elevated temperatures, with significant decomposition occurring above 200°C [20] [22]. Thermogravimetric analysis studies on related azobenzene compounds have shown that thermal decomposition typically begins with minor weight loss due to loss of adsorbed water, followed by major decomposition of the organic structure [20] [22].
Research on thermal stability improvement strategies has explored methods such as chemical grafting onto stabilizing supports to enhance thermal resistance [20] [22]. These studies have demonstrated that azobenzene derivatives can achieve improved thermal stability through appropriate chemical modifications [20] [22].
The thermal decomposition mechanism involves breaking of the N=N bond and subsequent fragmentation of the aromatic rings [20]. The activation energy for thermal decomposition is influenced by substituent effects and intermolecular interactions [20] [22].
Storage recommendations for the compound include maintenance at room temperature in cool, dark conditions to prevent thermal degradation and photochemical reactions [3] [4]. The compound's thermal stability profile must be considered in applications requiring elevated temperature processing [20] [22].
Physical Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 215°C (with decomposition) | Standard atmospheric pressure |
Density | 1.24 g/cm³ | Room temperature |
Appearance | Amber to brown powder/crystal | Solid state |
Boiling Point | 392°C at 760 mmHg | Calculated/predicted |
Solubility | Soluble in methanol | Room temperature |
Maximum Absorption | 360 nm | Ethanol solution |
Irritant;Health Hazard